molecular formula C6H4N4 B095172 1-Methyl-1H-imidazole-4,5-dicarbonitrile CAS No. 19485-35-9

1-Methyl-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B095172
CAS No.: 19485-35-9
M. Wt: 132.12 g/mol
InChI Key: SUOVGHDPXJUFME-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-4,5-dicarbonitrile is an organic compound with the molecular formula C6H4N4. It is a derivative of imidazole, characterized by the presence of two cyano groups at the 4 and 5 positions and a methyl group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-4,5-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a base like triethylamine to facilitate the formation of the dicarbonitrile derivative .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-1H-imidazole-4,5-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 1-methyl-1H-imidazole-4,5-dicarbonitrile involves its interaction with various molecular targets and pathways. The presence of cyano groups allows it to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. Its biological activity is attributed to its ability to interact with cellular components, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-imidazole-4,5-dicarbonitrile is unique due to the combination of the methyl group at the 1 position and the cyano groups at the 4 and 5 positions. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

1-methylimidazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4/c1-10-4-9-5(2-7)6(10)3-8/h4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOVGHDPXJUFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342598
Record name 1-Methyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19485-35-9
Record name 1-Methyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 1-methyl-1H-imidazole-4,5-dicarbonitrile be used to synthesize novel coordination compounds?

A: this compound can undergo in situ [2+3] cycloaddition reactions with sodium azide (NaN3) in the presence of transition metal ions like Fe(II) and Co(II) []. This reaction leads to the formation of metal complexes where a new tetrazole ring is formed from one of the cyano groups of the starting material. This method provides a route to synthesize coordination compounds with potentially interesting magnetic and electronic properties.

Q2: What is unique about the reactivity of this compound in the reported synthesis?

A: Interestingly, only one of the two cyano groups in this compound participates in the [2+3] cycloaddition reaction with sodium azide []. This selectivity could be attributed to steric hindrance or electronic effects introduced after the formation of the first tetrazole ring. Further investigation into the reaction mechanism and factors influencing this selectivity would be beneficial.

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